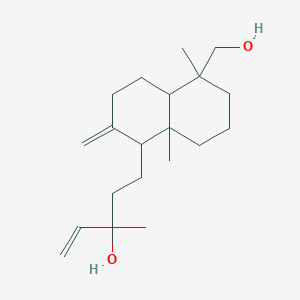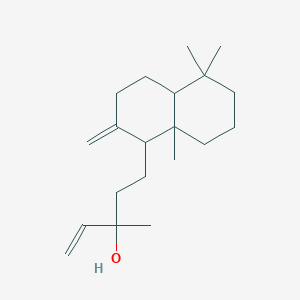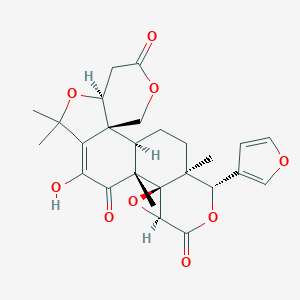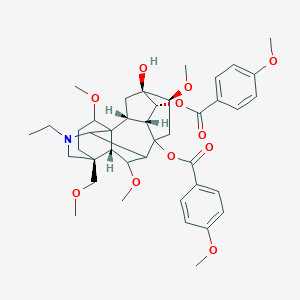
リコリン塩酸塩
概要
説明
リコリン塩酸塩は、リコリス・ラジアータ(ヒガンバナ、別名赤蜘蛛百合)から得られる天然アルカロイドです。この化合物は、多様な生物学的活性で知られており、潜在的な治療的用途について広範囲にわたる研究が行われています。 リコリン塩酸塩は、ピロロフェナントリジン核を特徴とし、その独自の化学的特性と生物学的活性を生み出しています .
科学的研究の応用
リコリン塩酸塩は、さまざまな科学研究に応用されています。
化学: 他の生物活性化合物を合成するための前駆体として使用されます。
生物学: 細胞プロセスや酵素阻害に対する効果が研究されています。
医学: 抗がん剤、抗ウイルス剤、抗炎症剤としての可能性が調査されています。
作用機序
リコリン塩酸塩は、さまざまな分子標的と経路を通じて効果を発揮します。
Safety and Hazards
準備方法
合成経路と反応条件
リコリン塩酸塩の合成は、リコリス・ラジアータの球根からリコリンを抽出して開始する、いくつかのステップが含まれます。このプロセスには、一般的に次の手順が含まれます。
抽出: リコリンは、エタノールやメタノールなどの溶媒を用いて抽出されます。
精製: 粗抽出物は、カラムクロマトグラフィーなどの技術を用いて精製されます。
塩化物への変換: リコリンは、塩酸と反応させることで塩酸塩に変換されます.
工業的生産方法
リコリン塩酸塩の工業的生産では、高純度と高収率を確保するため、通常、高性能液体クロマトグラフィー(HPLC)などの高度な技術や、大規模抽出方法が用いられます .
化学反応の分析
反応の種類
リコリン塩酸塩は、以下の反応など、さまざまな化学反応を起こします。
酸化: リコリン塩酸塩は、酸化されてさまざまな誘導体を生成する可能性があります。
還元: 還元反応は、リコリン分子の官能基を修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が用いられます。
主な生成物
類似化合物との比較
類似化合物
ジヒドロリコリン: 構造は似ていますが、ピロロフェナントリジン核の飽和度が異なります。
シュードリコリン: 構造がわずかに異なる別の誘導体です。
リコラミン: コア構造は共有していますが、官能基が異なります.
独自性
リコリン塩酸塩は、特定の生物学的活性と複数の分子標的に結合する能力により、独自性を持っています。 その多様な薬理学的効果は、研究と治療的用途において貴重な化合物となっています .
特性
IUPAC Name |
(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H/t11-,14-,15+,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVNTYCHKZBOMV-NVJKKXITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944478 | |
| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2188-68-3 | |
| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol, 2,4,5,7,12b,12c-hexahydro-, hydrochloride (1:1), (1S,2S,12bS,12cS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2188-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycorine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lycorine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYCORINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58F70VH0HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Lycorine hydrochloride and how does it affect them?
A: Lycorine hydrochloride has been shown to interact with multiple cellular targets, contributing to its diverse effects. One prominent target is p21Cip1/WAF1, a protein involved in cell cycle regulation. LH was found to downregulate p21Cip1/WAF1 by accelerating its ubiquitination, leading to the suppression of melanoma cell proliferation and metastasis []. Additionally, LH has been shown to promote the transcription of SIRT1 and SIRT6, genes involved in longevity and DNA repair, leading to enhanced DNA double-strand break repair and genome stabilization [].
Q2: How does Lycorine hydrochloride influence cellular processes like apoptosis and autophagy?
A: Research indicates that LH induces apoptosis in cancer cells through multiple pathways. In human colorectal cancer cells (HCT116), LH induced apoptosis via the mitochondrial pathway by increasing Bax and Caspase-3 protein expression while decreasing Bcl-2 expression []. Simultaneously, LH was found to induce autophagy in these cells through the AMPK/mTOR pathway by upregulating Beclin-1 and the LC3B-II/LC3B-I ratio. Interestingly, inhibiting autophagy potentiated LH-induced apoptosis []. These findings suggest a complex interplay between apoptosis and autophagy in LH-mediated cytotoxicity.
Q3: What are the effects of Lycorine hydrochloride on angiogenesis and vasculogenic mimicry in tumors?
A: LH has demonstrated significant anti-angiogenic and anti-vasculogenic properties. Studies using the metastatic melanoma cell line C8161 revealed that LH effectively suppressed the formation of capillary-like tubes in vitro and tumor blood vessels in vivo []. Mechanistically, LH was found to hinder the expression of VE-cadherin, a crucial protein for angiogenesis and vasculogenic mimicry, by reducing its gene promoter activity [].
Q4: What is the molecular formula and weight of Lycorine hydrochloride?
A4: The molecular formula of Lycorine hydrochloride is C16H17NO4 • HCl, and its molecular weight is 323.77 g/mol.
Q5: Is there information available regarding the spectroscopic data or material compatibility of Lycorine hydrochloride?
A5: While the provided research articles primarily focus on the biological activities of Lycorine hydrochloride, they do not provide detailed spectroscopic data or information regarding its material compatibility. Further investigation is necessary to explore these aspects.
Q6: What is known about the thermal stability of Lycorine hydrochloride?
A: Research utilizing thermogravimetry and differential thermogravimetry techniques revealed that Lycorine hydrochloride undergoes thermal decomposition in a nitrogen atmosphere []. The decomposition process involved the loss of water, hydrogen chloride, carbon dioxide, ammonia, and methane molecules at specific temperature ranges []. Notably, the shelf life of lycorine at room temperature was estimated to be approximately 3 years based on the kinetic parameters of its thermal decomposition [].
Q7: How does the structure of Lycorine hydrochloride relate to its activity? Are there any known structure-activity relationship studies?
A7: While the provided research does not delve deeply into structure-activity relationship (SAR) studies, it does highlight the importance of specific structural features for LH activity. For instance, the presence of a hydrochloride salt is crucial for its solubility and bioavailability. Further research exploring modifications to the core structure of lycorine and their impact on activity, potency, and selectivity would be valuable.
Q8: Is there information available on the safety regulations and pharmacokinetic properties of Lycorine hydrochloride?
A8: While the provided research articles touch upon the low toxicity of LH in vitro, comprehensive data on SHE (Safety, Health, and Environment) regulations, as well as detailed pharmacokinetic and pharmacodynamic profiles, are limited. Further investigation is needed to establish a complete safety profile and understand the absorption, distribution, metabolism, and excretion of LH in vivo.
Q9: What in vitro and in vivo models have been used to evaluate the efficacy of Lycorine hydrochloride?
A: A variety of in vitro and in vivo models have been employed to assess the efficacy of LH. In vitro studies utilized human cancer cell lines, including colorectal cancer (HCT116) [], melanoma (A375 and MV3) [], and oral squamous cell carcinoma (HSC-3) [] cells. These studies employed techniques such as MTT assays, colony formation assays, flow cytometry, and Western blotting to evaluate LH's impact on cell viability, proliferation, apoptosis, and key signaling pathways. In vivo studies utilized mouse models, including a xenograft model of renal cell carcinoma [] and a melanoma model []. These models allowed for the assessment of LH's effects on tumor growth, metastasis, and immune responses.
Q10: Is there evidence of resistance development to Lycorine hydrochloride?
A10: The provided research does not offer information regarding resistance mechanisms to LH. Further investigation is needed to determine if resistance develops with prolonged LH exposure and to explore potential cross-resistance with other compounds.
Q11: What is known about the toxicity and safety profile of Lycorine hydrochloride?
A: Although several studies mention the low toxicity of LH in vitro [, , ], and one study reported an LD50 of 26.42 gm crude drug/kg for oral administration in mice [], comprehensive toxicology data are limited. Further investigation is crucial to fully elucidate the safety profile of LH, including potential long-term effects.
Q12: Have any drug delivery strategies been explored to improve the targeting and delivery of Lycorine hydrochloride?
A: One promising drug delivery strategy explored for LH involves the use of magnetic propelled hydrogel microrobots []. These microrobots were successfully loaded with LH and demonstrated the ability to deliver the drug to colorectal cancer cells in a targeted manner []. This approach highlights the potential of nanotechnology-based drug delivery systems for enhancing LH's therapeutic efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)











